N-methyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide
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Overview
Description
N-methyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenyl group, a pyridine ring, and a butanamide backbone. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a phenyl-substituted butanamide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of an alkyl halide to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products
Scientific Research Applications
N-methyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-methyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-phenyl-N-(1-pyridin-3-ylpropyl)butanamide
- N-methyl-3-phenyl-N-(1-pyridin-2-ylpropyl)butanamide
- N-methyl-3-phenyl-N-(1-pyridin-5-ylpropyl)butanamide
Uniqueness
N-methyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide is unique due to its specific substitution pattern on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-methyl-3-phenyl-N-(1-pyridin-4-ylpropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-4-18(17-10-12-20-13-11-17)21(3)19(22)14-15(2)16-8-6-5-7-9-16/h5-13,15,18H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCUPWFNAOMIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N(C)C(=O)CC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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